molecular formula C15H16F3N5O3 B13370433 5-methoxy-2-methyl-1-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}pyridin-4(1H)-one

5-methoxy-2-methyl-1-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}pyridin-4(1H)-one

Cat. No.: B13370433
M. Wt: 371.31 g/mol
InChI Key: BHZARYNZZVLAJH-UHFFFAOYSA-N
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Description

5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridinone core, a triazolopyrazine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridinone core, the introduction of the triazolopyrazine moiety, and the incorporation of the trifluoromethyl group. Common reagents used in these steps include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the pyridinone or triazolopyrazine moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways or targets.

    Industry: The compound’s properties might make it useful in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which 5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and triazolopyrazine moiety may play key roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone: can be compared to other pyridinone derivatives, triazolopyrazine compounds, and trifluoromethyl-containing molecules.

    Pyridinone Derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.

    Triazolopyrazine Compounds: Known for their potential in medicinal chemistry, these compounds can interact with a range of biological targets.

    Trifluoromethyl-Containing Molecules: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.

Uniqueness

The uniqueness of 5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone lies in its combination of structural features, which may confer distinct chemical and biological properties. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C15H16F3N5O3

Molecular Weight

371.31 g/mol

IUPAC Name

5-methoxy-2-methyl-1-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]pyridin-4-one

InChI

InChI=1S/C15H16F3N5O3/c1-9-5-10(24)11(26-2)6-22(9)8-13(25)21-3-4-23-12(7-21)19-20-14(23)15(16,17)18/h5-6H,3-4,7-8H2,1-2H3

InChI Key

BHZARYNZZVLAJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2)OC

Origin of Product

United States

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